molecular formula C10H12ClNO2 B1493627 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol CAS No. 2165416-59-9

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol

Cat. No. B1493627
CAS RN: 2165416-59-9
M. Wt: 213.66 g/mol
InChI Key: XBFPJZHAMYKMPF-VXNVDRBHSA-N
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Description

“4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol” is an organic compound belonging to the phenol class of chemicals. It’s used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-aminophenol, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4-chloro-2-aminophenol typically involve nitrification and reduction reactions . The raw materials used in these reactions are easy to obtain, and the synthesis conditions are simple .

Scientific Research Applications

Fluorescence Detection

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol has been utilized in the field of fluorescence detection. It was employed in the development of a compound for fluorescence turn-on detection of cysteine (Cys) over other substances like homocysteine and glutathione. The compound showcased its ability to react with cysteine, resulting in a compound with excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties. This led to a fluorescence enhancement, allowing for the sensitive detection of cysteine in various samples, including serum. The methodology demonstrated a linear range for cysteine detection and a satisfactory level of selectivity, distinguishing cysteine from other amino acids effectively (Liu et al., 2015).

Metal Complex Formation

The compound has also been studied in the context of forming metal complexes. Research was conducted on synthesizing 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. The study involved the synthesis of the ligand via a condensation reaction and the formation of metal complexes with various transition metal ions. Spectroscopic methods were used to characterize these complexes, indicating ligand coordination to the metal ions through OH groups and the azomethine nitrogen atom, functioning as a tridentate ligand. Some of these complexes, particularly the Cu(II) complex, demonstrated moderate in vitro activity against specific cell lines, hinting at potential therapeutic applications (Abbas et al., 2020).

Safety and Hazards

While specific safety and hazard information for “4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol” is not available, similar compounds like 2-Amino-4-chlorophenol have been classified as Acute Tox. 4 Oral - Carc. .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-6-1-3-10(14)8(5-6)12-7-2-4-9(7)13/h1,3,5,7,9,12-14H,2,4H2/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFPJZHAMYKMPF-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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